N-[2-(cyclopropylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide
CAS No.:
Cat. No.: VC14763436
Molecular Formula: C16H21FN4O2
Molecular Weight: 320.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21FN4O2 |
|---|---|
| Molecular Weight | 320.36 g/mol |
| IUPAC Name | N-[2-(cyclopropylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C16H21FN4O2/c17-12-1-5-14(6-2-12)20-7-9-21(10-8-20)16(23)18-11-15(22)19-13-3-4-13/h1-2,5-6,13H,3-4,7-11H2,(H,18,23)(H,19,22) |
| Standard InChI Key | IMPFXNDTWWDFSQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three key functional groups:
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Piperazine ring: A six-membered heterocycle with two nitrogen atoms at positions 1 and 4, serving as a scaffold for substituents.
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4-Fluorophenyl group: An aromatic ring substituted with a fluorine atom at the para position, enhancing electronic interactions with biological targets.
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Carboxamide and cyclopropylamino-oxoethyl chain: A carboxamide linker connects the piperazine to a side chain featuring a cyclopropylamine group and a ketone moiety, contributing to conformational rigidity and metabolic stability .
The spatial arrangement of these groups is critical for intermolecular interactions, as demonstrated in patent WO2015091426A1, where similar carboxamide-piperazine hybrids exhibited enhanced binding to enzymatic targets .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.36 g/mol |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 5 |
| Topological Polar Surface Area | 89.9 Ų |
Data derived from computational models and structural analogs .
Reactivity and Stability
The compound’s reactivity is influenced by its functional groups:
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Piperazine nitrogen atoms: Participate in acid-base reactions and coordinate with metal ions.
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Fluorophenyl group: Electron-withdrawing fluorine enhances electrophilic substitution resistance while directing regioselectivity in aromatic reactions .
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Carboxamide linkage: Susceptible to hydrolysis under acidic or basic conditions, necessitating stability studies for formulation .
In patent WO2022070023A1, piperazine derivatives with fluorophenyl substituents demonstrated improved thermal stability compared to non-fluorinated analogs, suggesting similar benefits for this compound .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step reactions:
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Piperazine functionalization: Introducing the 4-fluorophenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling.
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Carboxamide formation: Reacting the piperazine intermediate with a chloroacetyl chloride derivative, followed by coupling with cyclopropylamine .
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Purification: Chromatographic techniques isolate the final product, with yields typically ranging from 40–60% in analogous syntheses .
A patent by VulcanChem (VC14763436) highlights the use of microwave-assisted synthesis to reduce reaction times and improve purity.
Analytical Characterization
Key characterization methods include:
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NMR spectroscopy: and NMR confirm substituent positions and purity.
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Mass spectrometry: High-resolution MS validates the molecular formula.
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X-ray crystallography: Resolves stereochemical details, though no public data exist for this specific compound .
Biological Activity and Mechanisms
Agrochemic Applications
In WO2022070023A1, piperazine compounds with fluorinated aryl groups demonstrated insecticidal and fungicidal activity, likely due to interference with arthropod neurotransmitter systems .
Table 2: Comparative Bioactivity of Analogous Compounds
| Compound Class | Target Organism | EC₅₀ (µM) | Reference |
|---|---|---|---|
| Piperazine-carboxamides | Plasmodium falciparum | 0.12 | |
| Fluorophenyl-piperazines | Aedes aegypti | 1.4 |
Pharmacokinetic and Toxicological Profile
Absorption and Metabolism
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Lipophilicity: Predicted logP of 2.1 suggests moderate blood-brain barrier permeability.
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Metabolic pathways: Cytochrome P450-mediated oxidation of the cyclopropyl group and glucuronidation of the carboxamide are likely .
Toxicity Considerations
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Acute toxicity: Rodent studies on analogs indicate LD₅₀ > 500 mg/kg .
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Genotoxicity: Fluorophenyl moieties may pose mutagenic risks if metabolized to reactive intermediates .
Future Research Directions
Therapeutic Optimization
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Structure-Activity Relationship (SAR): Modifying the cyclopropyl or fluorophenyl groups to enhance potency.
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Formulation development: Encapsulation in liposomes to improve aqueous solubility .
Environmental Impact Assessment
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